molecular formula C11H11NO2 B2682525 N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide CAS No. 2361655-69-6

N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide

Cat. No. B2682525
CAS RN: 2361655-69-6
M. Wt: 189.214
InChI Key: ZAIHJURBNWYSAE-UHFFFAOYSA-N
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Description

“N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives have been synthesized from various lead compounds . For example, a series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized from the lead compound 34 (KL-1156) . Novel methods for constructing benzofuran rings have been discovered in recent years .


Molecular Structure Analysis

The molecular structure of “N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Benzofuran compounds have been shown to undergo various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The molecular weight of a similar compound, Benzofuran, 2,3-dihydro-, is 120.1485 .

Future Directions

Given the strong biological activities of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel benzofuran compounds with enhanced biological activities and reduced toxicity.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-10(13)12-9-5-3-4-8-6-7-14-11(8)9/h2-5H,1,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIHJURBNWYSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC2=C1OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide

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